molecular formula C11H9ClN2 B3259318 2-Chloro-6-phenylpyridin-3-amine CAS No. 31676-71-8

2-Chloro-6-phenylpyridin-3-amine

Cat. No. B3259318
CAS RN: 31676-71-8
M. Wt: 204.65 g/mol
InChI Key: RRCHULHHEYCPGY-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylpyridin-3-amine is a chemical compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of 2-Chloro-6-phenylpyridin-3-amine and similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . These reactions typically involve the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Chemical Reactions Analysis

Amines, including 2-Chloro-6-phenylpyridin-3-amine, can undergo a variety of reactions. These include alkylation, acylation, and reactions with acid chlorides . The specific reactions that 2-Chloro-6-phenylpyridin-3-amine undergoes would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Chloro-6-phenylpyridin-3-amine can be influenced by its molecular structure . Detailed analysis of these properties would require experimental measurements or computational modeling.

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-6-trichloromethylpyridine, indicates that it is harmful if swallowed, toxic in contact with skin, and toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with appropriate safety measures .

Future Directions

The future directions in the research and application of 2-Chloro-6-phenylpyridin-3-amine could involve the synthesis of novel derivatives with enhanced properties . These could have potential applications in areas such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

2-chloro-6-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-11-9(13)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCHULHHEYCPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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